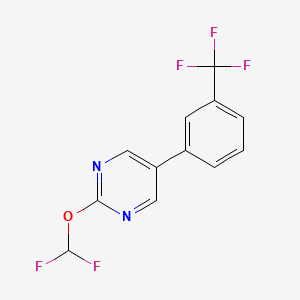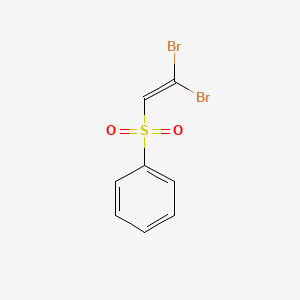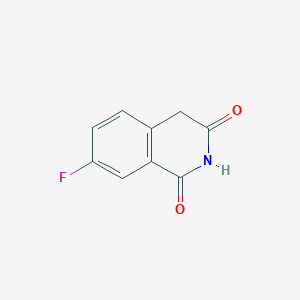
4-(Difluoromethoxy)-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-2-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a phenyl group attached to the pyrimidine ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-phenylpyrimidine typically involves the introduction of the difluoromethoxy group into the pyrimidine ring. One common method is the reaction of 2-phenylpyrimidine with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents in the presence of a base such as potassium hydroxide (KOH) in a solvent like acetonitrile (MeCN) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize optimized reaction conditions and recycling of reagents to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)-2-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The phenyl group can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Difluorocarbene Reagents: Used for introducing the difluoromethoxy group.
Bases: Such as potassium hydroxide (KOH) for facilitating reactions.
Solvents: Acetonitrile (MeCN) is commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrimidines, while cross-coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
4-(Difluoromethoxy)-2-phenylpyrimidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
4-(Difluoromethoxy)-2-phenylpyrimidine can be compared with other fluorinated pyrimidines and phenylpyrimidines:
Trifluoromethyl Ethers: These compounds also contain fluorine atoms and exhibit unique properties, but the difluoromethoxy group in this compound provides distinct reactivity and biological activity.
Difluoromethoxylated Ketones: These compounds serve as building blocks for synthesizing various nitrogen-containing heterocycles, similar to this compound.
Conclusion
This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a subject of ongoing research and development.
Propriétés
Formule moléculaire |
C11H8F2N2O |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-2-phenylpyrimidine |
InChI |
InChI=1S/C11H8F2N2O/c12-11(13)16-9-6-7-14-10(15-9)8-4-2-1-3-5-8/h1-7,11H |
Clé InChI |
BTCGYLILJCINEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=CC(=N2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


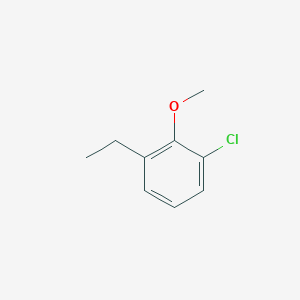
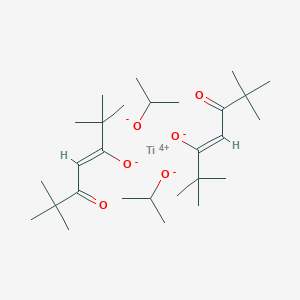
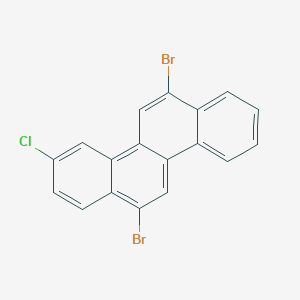
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)


